molecular formula C20H23ClFN3O B2881891 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049395-59-6

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2881891
CAS No.: 1049395-59-6
M. Wt: 375.87
InChI Key: IECKKXSWCZTOKX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, and a phenylpiperazine moiety. Its structural complexity and functional groups make it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. A common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzamide group.

    Halogenation: Introduction of chloro and fluoro substituents on the benzene ring through halogenation reactions.

    Nucleophilic Substitution: The phenylpiperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is attached to the benzamide core through a propyl linker.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzamide core or the piperazine moiety.

    Substitution: Halogen substituents on the benzene ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.

    Biology: It serves as a tool compound in biological assays to study cellular responses and signaling pathways.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure due to the presence of the phenylpiperazine moiety.

    3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: Shares the chloro and fluoro substituents on the benzene ring.

Uniqueness

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific combination of functional groups and its potential for selective receptor binding. This specificity makes it a valuable compound for targeted pharmacological studies and therapeutic development.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-19-15-16(22)7-8-18(19)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKKXSWCZTOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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